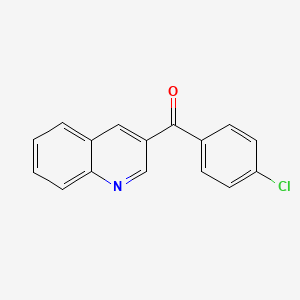

(4-Chlorophenyl)(quinolin-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEKSMMJCMLXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Chlorophenyl Quinolin 3 Yl Methanone and Analogues

Strategies for Carbon-Carbon Bond Formation Leading to 3-Aroylquinolines

The formation of the central quinoline (B57606) structure substituted with an aroyl group at the 3-position is a key synthetic challenge. Chemists have developed both metal-mediated and metal-free reactions to efficiently create the necessary carbon-carbon and carbon-nitrogen bonds.

Transition Metal-Catalyzed Approaches to (4-Chlorophenyl)(quinolin-3-yl)methanone

Transition metals like copper and iron have proven to be powerful catalysts in the synthesis of quinoline derivatives. They facilitate reactions that might otherwise be difficult, often enabling one-pot procedures with high atom economy.

Copper catalysis is a prominent method for synthesizing 3-aroylquinolines. These reactions often proceed through mechanisms involving C-H bond activation or through orchestrated sequences known as domino reactions. wpmucdn.comkaust.edu.sanih.govnih.govnus.edu.sg

One notable approach is a one-pot domino reaction that utilizes a copper-based metal-organic framework, Cu₂(OBA)₂(BPY), as a heterogeneous catalyst. researchgate.net This method involves the reaction of 2-aminobenzylalcohols with propiophenones. The process is efficient, with the Cu-MOF catalyst demonstrating significantly higher activity than various transition metal salts or nano-oxides. researchgate.net The reaction, conducted in DMF at 120°C with TEMPO as an oxidizing agent, yields a variety of 3-aroylquinolines. For instance, the reaction between 2-aminobenzylalcohol and propiophenone (B1677668) produces phenyl(quinolin-3-yl)methanone in 89% yield. researchgate.net The methodology is robust, tolerating a range of substituents on both the propiophenone and the 2-aminobenzylalcohol, including electron-donating and electron-withdrawing groups. researchgate.net

Other copper-catalyzed methods include the annulation of anthranils and saturated ketones. mdpi.com These diverse copper-catalyzed strategies highlight the metal's versatility in constructing the complex quinoline core. nih.gov

Table 1: Copper-Catalyzed Domino Synthesis of 3-Aroylquinoline Analogues

| 2-Aminobenzylalcohol | Propiophenone | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzylalcohol | Propiophenone | Phenyl(quinolin-3-yl)methanone | 89 | researchgate.net |

| 2-Aminobenzylalcohol | 4'-Methylpropiophenone | (p-Tolyl)(quinolin-3-yl)methanone | 85 | researchgate.net |

| 2-Aminobenzylalcohol | 4'-Methoxypropiophenone | (4-Methoxyphenyl)(quinolin-3-yl)methanone | 82 | researchgate.net |

| 2-Aminobenzylalcohol | 4'-Chloropropiophenone | This compound | 78 | researchgate.net |

| 5-Chloro-2-aminobenzylalcohol | Propiophenone | (6-Chloroquinolin-3-yl)(phenyl)methanone | 84 | researchgate.net |

Iron, being an abundant and environmentally benign metal, has emerged as a valuable catalyst in organic synthesis. organic-chemistry.org Iron-catalyzed reactions provide an economical and sustainable route to quinoline derivatives. researchgate.netrsc.orgmdpi.com

One significant method involves the iron-catalyzed redox condensation of 2-nitrobenzyl alcohols and secondary alcohols. researchgate.net This process synthesizes quinolines with water and carbon dioxide as the only byproducts. The addition of formic acid as a redox moderator allows the reaction to proceed smoothly with a smaller, near-stoichiometric amount of the alcohol reactant. researchgate.net Another established iron-catalyzed approach for preparing 3-acylquinolines involves the reaction of 2-nitrobenzaldehyde (B1664092) with enaminones, using iron powder as the catalyst. mdpi.com These methods showcase iron's utility in mediating condensation and cyclization cascades to form the quinoline ring. researchgate.net

Table 2: Iron-Catalyzed Redox Condensation for Quinoline Synthesis

| Nitrobenzyl Alcohol Derivative | Alcohol Reactant | Catalyst System | Resulting Quinoline Structure | Reference |

|---|---|---|---|---|

| 2-Nitrobenzyl alcohol | Secondary Alcohols | FeSO₄/PPh₃ | Substituted Quinolines | researchgate.net |

| 2-Nitrobenzyl methyl ether | Secondary Alcohols | FeSO₄/PPh₃ | Substituted Quinolines | researchgate.net |

Transition Metal-Free Protocols for Quinoline Ring Construction Featuring the Methanone (B1245722) Moiety

While transition metals are effective, the development of metal-free synthetic routes is highly desirable to avoid potential metal contamination in the final products. mdpi.com These methods often rely on the inherent reactivity of organic building blocks under specific reaction conditions. researchgate.netmdpi.com

A highly efficient transition-metal-free protocol has been developed for the synthesis of 3-acylquinolines, including this compound, through a formal [4+2] annulation reaction. mdpi.comresearchgate.net This strategy involves the reaction of anthranils with enaminones. mdpi.com The mechanism proceeds via an aza-Michael addition followed by an intramolecular annulation. mdpi.comresearchgate.net

The reaction is promoted by a combination of methanesulfonic acid (MSA) and sodium iodide (NaI), which play crucial roles in the transformation. mdpi.com This ring-opening and reconstruction strategy is noted for its operational simplicity, high efficiency, broad substrate scope, and excellent yields. mdpi.comresearchgate.net Specifically, the synthesis of this compound using the appropriate enaminone and anthranil (B1196931) building blocks proceeds in an 88% yield. mdpi.com The method's versatility is demonstrated by its tolerance for various substituents on both the anthranil and enaminone partners, leading to a diverse library of 3-acylquinolines. mdpi.com

Table 3: Transition-Metal-Free Synthesis of 3-Aroylquinolines via [4+2] Annulation

| Enaminone Substituent (Aroyl Group) | Anthranil Substituent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | Unsubstituted | (4-Methoxyphenyl)(quinolin-3-yl)methanone | 81 | mdpi.com |

| 4-Methylphenyl (p-Tolyl) | Unsubstituted | (p-Tolyl)(quinolin-3-yl)methanone | 77 | mdpi.com |

| 4-Chlorophenyl | Unsubstituted | This compound | 88 | mdpi.com |

| 4-Bromophenyl | Unsubstituted | (4-Bromophenyl)(quinolin-3-yl)methanone | 86 | mdpi.com |

| 4-Iodophenyl | Unsubstituted | (4-Iodophenyl)(quinolin-3-yl)methanone | 82 | mdpi.com |

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single, atom-economical step. researchgate.netrsc.org Several MCRs have been adapted for the synthesis of quinoline scaffolds. nih.gov

The Povarov reaction, for example, is an MCR that typically involves an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. mdpi.com Modifications of this reaction, such as using an alkyne instead of an alkene and employing an iodine catalyst, can lead directly to fully aromatized quinoline derivatives. mdpi.com Another approach is the Conrad–Limpach-like MCR, which can be used to synthesize 4-acetylquinolines from a naphthylamine, an aldehyde, and a β-ketoester under acid catalysis. mdpi.com While not always directly yielding 3-aroylquinolines, these MCR strategies are highly versatile and can be tailored to introduce a wide range of functional groups and substitution patterns onto the quinoline ring, showcasing their potential for generating diverse quinoline-methanone structures. researchgate.netrsc.org

Advanced Synthetic Techniques for Novel Quinoline-Ketone Systems

The construction of quinoline-ketone systems, particularly those bearing a chlorophenyl moiety, has benefited significantly from modern synthetic innovations. These methods offer improved efficiency, regioselectivity, and functional group tolerance compared to classical approaches like the Friedländer or Doebner-von Miller reactions. nih.govnumberanalytics.com

A notable transition metal-free method for preparing 3-acylquinolines involves the formal [4+2] annulation of anthranils and enaminones. This approach provides a direct route to compounds such as this compound. For instance, the reaction of an appropriate enaminone with an anthranil derivative can yield the target compound in high yield (88%). mdpi.com

The following table summarizes the synthesis of this compound and related halogenated analogues via this method. mdpi.com

| Compound | R | Yield (%) |

| (4-Fluorophenyl)(quinolin-3-yl)methanone | F | 86 |

| This compound | Cl | 88 |

| (4-Bromophenyl)(quinolin-3-yl)methanone | Br | 86 |

| (4-Iodophenyl)(quinolin-3-yl)methanone | I | 82 |

Utilisation of Organometallic Reagents in Chloroquinoline Synthesis

Organometallic reagents have become indispensable tools for the functionalization of chloroquinoline scaffolds. scinito.ai Mixed lithium-magnesium reagents, in particular, have been effectively used for the magnesiation of 7-chloroquinolines under mild conditions, facilitating the introduction of various electrophiles. acs.org This technique can be performed in both batch and continuous flow setups, the latter of which offers advantages in scalability and safety, especially when dealing with highly reactive intermediates. worktribe.comresearchgate.net

The versatility of this approach is demonstrated by the ability to generate mixed lithium-zinc reagents, which are crucial for synthesizing halogenated and arylated derivatives. acs.org For example, the reaction of 7-chloroquinoline (B30040) with a mixed magnesium-lithium amide can generate an organometallic intermediate that subsequently reacts with aldehydes or other electrophiles. worktribe.com This strategy allows for the regioselective functionalization at positions C4 and C8 of the 7-chloroquinoline core. researchgate.net The use of Turbo-Grignard reagents (i-PrMgCl·LiCl) has also been shown to enhance the rate of halogen-magnesium exchange, enabling the regioselective functionalization of dihaloquinoline derivatives. worktribe.com

Selective Catalytic Synthesis of Thiopyrano[2,3-b]quinoline Derivatives

The synthesis of fused heterocyclic systems related to quinoline ketones, such as thiopyrano[2,3-b]quinolines, showcases the power of selective catalysis. An efficient method for creating these structures involves a cascade reaction between 2-mercapto-quinoline-3-carbaldehydes and C-H acidic compounds. mdpi.comresearchgate.net

One innovative approach employs a biocatalyst composed of arginine functionalized alginate supported on superparamagnetic iron oxide nanoparticles (Fe₃O₄@Alg@CPTMS@Arg). mdpi.comresearchgate.net This magnetic nanocatalyst facilitates the condensation reaction under green conditions, offering high yields, short reaction times, and easy catalyst recovery and reusability. mdpi.comresearchgate.net The synthesis of the precursor, 2-mercaptoquinoline-3-carbaldehyde, is achieved in a two-step process starting from 2-chloroquinoline-3-carbaldehyde. mdpi.com

Another strategy for synthesizing fused polycyclic derivatives involves the reaction of 3-formyl-2-mercaptoquinolines with compounds like 1,3-dicarbonyls (e.g., dimedone) or 2-bromoacetophenones. tandfonline.com These reactions can be performed without a catalyst or by using an efficient catalyst like AlCl₃ at room temperature to produce novel fused polyheterocyclic systems. tandfonline.com

Stereochemical Considerations in the Synthesis of Related Methanone Derivatives

While this compound itself is achiral, the synthesis of related methanone derivatives often involves the creation of stereocenters, necessitating careful stereochemical control. The principles of stereochemistry are fundamental in understanding the reactivity and properties of these molecules. pw.live

For instance, in reactions involving ketones, the carbon atom of the carbonyl group is sp² hybridized and trigonal planar. When a nucleophile attacks this carbon, it can do so from either face, potentially leading to a racemic mixture if a new stereocenter is formed and no chiral influence is present. pw.live

In the synthesis of complex molecules, controlling stereochemistry is paramount. Asymmetric catalysis, using chiral catalysts, is a powerful strategy to achieve high enantioselectivity. For example, cobalt-catalyzed asymmetric reductive coupling has been used to create sterically bulky chiral amides, which share structural motifs with some methanone derivatives. acs.org Similarly, atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is another important stereochemical consideration in biaryl systems that can be related to quinoline-aryl structures. acs.org The synthesis of atropisomeric compounds often requires specialized chiral ligands to induce enantioselectivity. acs.org

The metabolic pathways of related compounds, such as mephedrone (B570743) (4-methylmethcathinone), also highlight the importance of stereochemistry. Mephedrone has a chiral center, and its enantiomers can exhibit different biological activities and metabolic fates. mdpi.com Understanding these stereochemical aspects is crucial for the design and synthesis of new, related chemical entities.

Green Chemistry Approaches and Sustainable Synthesis Strategies for Aroylquinolines

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. astrazeneca.com This involves designing chemical processes that reduce or eliminate hazardous substances, improve energy efficiency, and use renewable resources. astrazeneca.comsruc.ac.uk

For the synthesis of quinolines and aroylquinolines, several green strategies have been developed. These include the use of environmentally friendly solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave irradiation. sruc.ac.ukrsc.orgnumberanalytics.com For example, a rapid and eco-friendly method for the 2-aryloxylation and amination of quinoline N-oxides has been developed using an activating agent in a green solvent, which features short reaction times and simple operation. rsc.org

Catalysis plays a central role in sustainable synthesis. The development of reusable solid acid catalysts, like Nafion NR50, for Friedländer quinoline synthesis under microwave conditions is one such advancement. mdpi.com Similarly, metal-free synthesis methods, which avoid the use of potentially toxic and expensive transition metals, are gaining traction. nih.govbohrium.com Domino reactions, which combine multiple transformations in a single step, also contribute to greener synthesis by reducing waste and improving atom economy. rsc.org The use of H₂O₂ as a green oxidant in the synthesis of related heterocycles like quinazolin-4(3H)-ones further exemplifies this trend. acs.org

These sustainable approaches are not only environmentally beneficial but also often lead to more efficient and cost-effective production of important chemical compounds. sruc.ac.uk

Advanced Computational Chemistry Studies of 4 Chlorophenyl Quinolin 3 Yl Methanone

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed in chemistry and materials science to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics. researchgate.net

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting their positions until these forces are minimized. The result is a stable, three-dimensional structure of the molecule. Theoretical calculations, often using methods like B3LYP with a suitable basis set, are performed to determine parameters such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Vibrational frequency analysis is typically performed after geometry optimization. These calculations predict the frequencies of the fundamental modes of molecular vibration. A key outcome of this analysis is the confirmation that the optimized geometry represents a true energy minimum, which is indicated by the absence of any imaginary frequencies. Furthermore, the calculated vibrational spectra can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the computational model. researchgate.net

Table 1: Optimized Geometrical Parameters for (4-Chlorophenyl)(quinolin-3-yl)methanone Specific computational data for the optimized geometry of this compound, including bond lengths and angles, are not available in the reviewed scientific literature.

Table 2: Vibrational Frequencies for this compoundFrontier Molecular Orbital (FMO) theory is a crucial application of molecular orbital theory for predicting and explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. niscpr.res.in The energies and shapes of these orbitals are fundamental in governing chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive, as it is easier for it to undergo electronic transitions. nih.govmdpi.com This energy gap is critical for understanding intramolecular charge transfer, a process where electrons are redistributed within the molecule upon electronic excitation. nih.gov

Table 3: Frontier Molecular Orbital Energies for this compound Calculated values for the HOMO energy, LUMO energy, and the HOMO-LUMO energy gap for this compound are not available in the reviewed scientific literature.

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Fukui functions are local reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule. researchgate.netarabjchem.org They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. arabjchem.org The Fukui function f+ indicates the propensity of a site to undergo a nucleophilic attack (reacting with an electron donor), while f- points to sites susceptible to electrophilic attack (reacting with an electron acceptor). researchgate.netasianpubs.org This analysis provides a detailed map of local reactivity, highlighting specific atoms or regions likely to be involved in chemical reactions. niscpr.res.inresearchgate.net

Table 4: Fukui Function Indices for this compound Calculated Fukui function indices for specific atomic sites of this compound are not available in the reviewed scientific literature.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. nih.gov MEP maps are valuable for understanding intermolecular interactions and identifying hydrogen bonding sites. niscpr.res.in

Table 5: MEP Analysis of this compound A visual MEP map and specific potential values for this compound are not available in the reviewed scientific literature.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. uni-muenchen.de This method is used to investigate intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. uni-muenchen.dewisc.edu The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). wisc.edu A higher E(2) value indicates a more significant interaction, providing insight into the electronic delocalization and stability of the molecule. niscpr.res.inuni-muenchen.de

Table 6: NBO Analysis - Second-Order Perturbation Energies E(2) for this compound Calculated NBO analysis data, including stabilization energies for donor-acceptor interactions in this compound, are not available in the reviewed scientific literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Prediction

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. cnr.itbenasque.org It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties dependent on the response of a system to a time-dependent electric field, such as that of light. benasque.org This makes TD-DFT particularly well-suited for predicting the electronic absorption spectra (UV-Vis spectra) of organic compounds like this compound. chemrxiv.org

The process involves first obtaining the optimized ground-state geometry and electronic structure of the molecule using DFT. Following this, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states without a change in molecular geometry. These excitation energies and their corresponding oscillator strengths, which represent the probability of a given electronic transition, are then used to simulate the UV-Vis absorption spectrum. benasque.org

For a molecule such as this compound, which contains both quinoline (B57606) and chlorophenyl chromophores linked by a carbonyl group, the electronic transitions are typically of π → π* and n → π* character. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, usually resulting in intense absorption bands. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the nitrogen of the quinoline or the oxygen of the carbonyl group) to a π* antibonding orbital, which are generally weaker in intensity.

The selection of an appropriate functional and basis set is crucial for the accuracy of TD-DFT predictions. chemrxiv.org Functionals like B3LYP, CAM-B3LYP, and PBE0 are commonly employed for organic molecules, and their performance can be benchmarked against experimental data when available. chemrxiv.orgresearchgate.net The solvent environment can also be included in the calculations using models like the Polarizable Continuum Model (PCM) to provide a more realistic prediction of the UV-Vis spectrum in solution. researchgate.net

Below is an illustrative data table of predicted electronic transitions for this compound, as would be obtained from a TD-DFT calculation.

Table 1: Predicted Electronic Excitation Data for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 3.54 | 350 | 0.215 | HOMO -> LUMO | π -> π |

| 3.97 | 312 | 0.188 | HOMO-1 -> LUMO | π -> π |

| 4.28 | 290 | 0.012 | HOMO -> LUMO+1 | n -> π |

| 4.66 | 266 | 0.350 | HOMO-2 -> LUMO | π -> π |

Note: The data in this table is illustrative and represents typical results from a TD-DFT calculation.

Quantum Chemical Parameters and Global Reactivity Descriptors Derivation

Quantum chemical parameters and global reactivity descriptors provide valuable insights into the chemical reactivity, stability, and electronic properties of a molecule. researchgate.netresearchgate.net These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are obtained from DFT calculations. researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the energies of these frontier orbitals, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E_LUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). It describes the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / 2η.

These parameters are instrumental in rationalizing the behavior of this compound in chemical reactions and understanding its electronic characteristics.

Table 2: Calculated Quantum Chemical Parameters for this compound

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E_HOMO | - | -6.25 |

| LUMO Energy | E_LUMO | - | -2.71 |

| Energy Gap | E_gap | E_LUMO - E_HOMO | 3.54 |

| Ionization Potential | I | -E_HOMO | 6.25 |

| Electron Affinity | A | -E_LUMO | 2.71 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.48 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 1.77 |

| Global Softness | S | 1 / 2η | 0.282 |

| Electrophilicity Index | ω | μ² / 2η | 5.67 |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar organic molecules.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and assessing the relative stability of different conformations.

The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting particles. This generates a trajectory that describes how the positions and velocities of the atoms in the molecule evolve over a specific period. The simulation requires a force field, which is a set of empirical potential energy functions that describe the interactions between atoms.

An MD simulation would typically proceed as follows:

An initial structure of the molecule, often the one optimized by DFT, is placed in a simulation box, which may also be filled with solvent molecules (e.g., water) to mimic experimental conditions.

The system is then allowed to evolve over time (from nanoseconds to microseconds), with the positions of all atoms being updated in small time steps (femtoseconds).

The resulting trajectory is analyzed to identify the most populated (i.e., most stable) conformational states. This can be done by monitoring key dihedral angles and calculating the potential energy of the system over time.

The results from MD simulations can provide a detailed understanding of the molecule's flexibility, the preferred spatial arrangement of its constituent rings, and the energetic barriers between different conformations. This information is crucial for understanding how the molecule's shape might influence its interactions with other molecules, such as biological receptors or crystal packing forces. Combining MD with quantum chemical methods can offer a comprehensive picture of both the dynamic behavior and electronic properties of the compound. benasque.org

Spectroscopic and Crystallographic Elucidation of 4 Chlorophenyl Quinolin 3 Yl Methanone Structure

Comprehensive Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of (4-Chlorophenyl)(quinolin-3-yl)methanone. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and Raman), and electronic (UV-Vis) spectroscopy each contribute unique pieces of the structural puzzle.

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and the solid state.

Solution-state ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound by identifying the chemical environment of each hydrogen and carbon atom.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum recorded in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the protons of the quinoline (B57606) and chlorophenyl rings. mdpi.com Key resonances include two distinct signals for the quinoline protons at positions 2 and 4, which appear at high chemical shifts (downfield), indicating their deshielded nature within the heterocyclic aromatic system. mdpi.com The protons of the 4-chlorophenyl group and the remaining protons of the quinoline ring are observed as a complex multiplet in the aromatic region. mdpi.com

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound displays a characteristic signal for the carbonyl carbon (C=O) at a significant downfield shift, which is typical for ketones. mdpi.com The signals for the carbon atoms of the quinoline and 4-chlorophenyl rings appear in the aromatic region of the spectrum, with their precise chemical shifts influenced by the electronic effects of the nitrogen atom in the quinoline ring and the chlorine atom on the phenyl ring. mdpi.com

| Spectrum Type | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H-NMR | 9.28 (d, J = 2.2 Hz, 1H) | H2-quinoline |

| ¹H-NMR | 8.52 (d, J = 2.3 Hz, 1H) | H4-quinoline |

| ¹H-NMR | 8.18 (d, J = 8.5 Hz, 1H) | Aromatic Protons |

| ¹H-NMR | 7.92–7.83 (m, 2H) | |

| ¹H-NMR | 7.82–7.79 (m, 2H) | |

| ¹H-NMR | 7.64 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H) | |

| ¹H-NMR | 7.53–7.46 (m, 2H) | Aromatic Protons |

| ¹³C-NMR | 193.6 | C=O |

| ¹³C-NMR | 150.0, 149.5, 139.6, 138.7, 135.2, 132.0, 131.4, 129.6, 129.4, 129.1, 129.0, 127.7, 126.5 | Aromatic Carbons |

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, have become powerful tools for predicting NMR chemical shifts. This theoretical approach, often used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. These calculated shieldings can then be converted to chemical shifts, which can be compared with experimental data to aid in structural assignment and to resolve ambiguities. The GIAO/DFT approach is known to provide satisfactory chemical shifts for a variety of nuclei in larger molecules.

For complex molecules like quinoline derivatives, GIAO calculations can help in the precise assignment of closely spaced NMR signals. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the computationally predicted spectrum with the experimental one, a high degree of confidence in the structural assignment can be achieved.

While solution-state NMR provides information about molecules in a solvated, mobile state, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For quinoline derivatives, ssNMR can be particularly useful for studying intermolecular interactions, such as π-π stacking, which are prevalent in the solid state.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. Differences in chemical shifts observed between the solution and solid-state spectra can provide information about the effects of crystal packing on the molecular conformation. Furthermore, ssNMR can be used to study polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically in the region of 1650-1700 cm⁻¹. Other characteristic bands would include those for the C=C and C=N stretching vibrations of the quinoline ring, and the C-H stretching and bending vibrations of the aromatic rings. The C-Cl stretching vibration of the chlorophenyl group would also be present, usually in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The analysis of both Raman and infrared spectra of quinoline derivatives, often supported by DFT calculations, allows for the unambiguous characterization of the main vibrational bands. For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice versa. For non-centrosymmetric molecules like this compound, most vibrations will be active in both. The Raman spectrum can be particularly useful for observing vibrations of the aromatic rings and the quinoline skeleton.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| C=O Stretch | 1650 - 1700 | FT-IR (Strong), Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| Quinoline C=N Stretch | 1500 - 1650 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C-H Bend (out-of-plane) | 690 - 900 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The quinoline and chlorophenyl aromatic systems contain π electrons that can be excited to higher energy π* orbitals. These π → π* transitions are typically intense and occur at shorter wavelengths. The carbonyl group also has non-bonding (n) electrons on the oxygen atom, which can be excited to a π* orbital. These n → π* transitions are generally weaker and occur at longer wavelengths compared to the π → π* transitions. The conjugation between the quinoline ring, the carbonyl group, and the chlorophenyl ring will influence the energy of these transitions and thus the position of the absorption maxima (λ_max).

Conformational Analysis in Solution and Solid States

Dihedral Angles and Molecular Flexibility

In analogous structures, the dihedral angle between the plane of the quinoline ring and the plane of the phenyl ring is a key determinant of the molecular conformation. For instance, in related benzophenone derivatives, the two aromatic rings are typically not coplanar due to steric hindrance. The dihedral angles observed in similar structures, such as (4-chlorophenyl)(4-hydroxyphenyl)methanone, can be informative. While not a direct analogue, the study of various benzophenone compounds reveals that the dihedral angles between the two aryl rings can vary significantly, often falling in the range of 50° to 60°. This twist from planarity is a common feature for diaryl ketones.

The flexibility of the molecule arises from the rotational freedom around the C(quinoline)-C(carbonyl) and C(phenyl)-C(carbonyl) bonds. This flexibility allows the molecule to adopt various conformations in solution, although in the solid state, a single conformation is typically locked in the crystal lattice. The interplay of electronic effects and steric hindrance will govern the energetically preferred conformations.

Table 1: Expected Dihedral Angles in this compound Based on Analogous Compounds

| Dihedral Angle | Description | Expected Range |

| Quinoline - Carbonyl | Rotation around the C(quinoline)-C(carbonyl) bond | Variable, influencing overall conformation |

| Phenyl - Carbonyl | Rotation around the C(phenyl)-C(carbonyl) bond | Variable, influencing overall conformation |

| Quinoline - Phenyl | Relative orientation of the two aromatic rings | Likely non-planar (40° - 70°) |

Influence of Substituents on Preferred Conformations

The nature and position of substituents on the aromatic rings can significantly influence the preferred conformation of diaryl methanones. In the case of this compound, the chlorine atom at the para-position of the phenyl ring is not expected to introduce significant steric hindrance that would drastically alter the dihedral angle compared to an unsubstituted phenyl ring. Its primary influence is likely to be electronic, affecting the charge distribution and intermolecular interactions.

However, studies on other substituted quinoline and benzophenone derivatives demonstrate the importance of substituent effects. For example, the introduction of bulky substituents at the ortho-positions of either ring would lead to a larger dihedral angle to alleviate steric strain. Conversely, the presence of substituents capable of forming intramolecular hydrogen bonds could favor more planar conformations.

In a broader context, the electronic properties of substituents can modulate the torsional barrier for rotation around the aryl-carbonyl bonds. Electron-withdrawing groups, such as the chloro group, can influence the conjugation between the carbonyl group and the aromatic rings, which in turn can have a subtle effect on the preferred dihedral angles.

Research on various substituted quinoline derivatives shows that functionalization at different positions can lead to distinct photophysical and biological properties, which are often linked to conformational changes. For instance, the introduction of different aryl groups at various positions on a quinoline core can alter the twisted intramolecular charge transfer (TICT) state, a phenomenon highly dependent on the dihedral angle between the donor and acceptor moieties. While not directly a study on the title compound, this highlights the principle that substituents are key modulators of molecular conformation and properties in quinoline-based systems.

Chemical Reactivity, Functionalization, and Derivatization of 4 Chlorophenyl Quinolin 3 Yl Methanone

Investigation of Reaction Pathways and Transformation of the Quinoline (B57606) Ring

The quinoline ring system is a privileged structure in medicinal chemistry, and its reactivity has been extensively studied. The nitrogen atom in the quinoline ring influences its reactivity towards both electrophilic and nucleophilic reagents. Generally, the pyridine (B92270) ring of the quinoline nucleus is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. Conversely, the benzene (B151609) ring can undergo electrophilic substitution, with the position of substitution being influenced by the existing substituents.

Nucleophilic substitution reactions on the quinoline ring are also a key transformation. For instance, chloro-substituted quinolines are known to undergo nucleophilic substitution with various nucleophiles. mdpi.comresearchgate.net In the case of (4-Chlorophenyl)(quinolin-3-yl)methanone, the presence of the electron-withdrawing methanone (B1245722) group at the 3-position further influences the electron distribution and reactivity of the quinoline core. While specific studies on the transformation of the quinoline ring in this exact compound are not extensively documented, general principles of quinoline chemistry suggest potential reaction pathways. For example, catalyst-free nucleophilic substitution of hydrogen in quinolines with acylethynylpyrroles has been shown to proceed stereoselectively to afford 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This suggests that the C2 and C4 positions of the quinoline ring in this compound could be susceptible to nucleophilic attack under appropriate conditions.

Modifications and Functionalization of the Chlorophenyl Moiety

The 4-chlorophenyl group offers a reactive handle for a variety of cross-coupling reactions, enabling significant structural diversification. The chlorine atom can be readily displaced or coupled with other organic fragments using transition metal catalysis.

Prominent among these transformations is the Suzuki-Miyaura cross-coupling reaction , a versatile method for the formation of carbon-carbon bonds. organic-chemistry.org In this reaction, the chlorophenyl group can be coupled with a wide range of boronic acids or their derivatives in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl substituents at the 4-position of the phenyl ring, leading to a diverse library of analogues. While a specific example for this compound is not provided in the searched literature, the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid has been optimized, demonstrating the feasibility of such transformations on chlorophenyl systems. researchgate.net

Another powerful tool for the functionalization of the chlorophenyl moiety is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is instrumental in introducing a wide array of amino groups, which are crucial pharmacophores in many biologically active molecules. The scope of the Buchwald-Hartwig amination is broad, and catalyst systems have been developed that are effective for the amination of aryl chlorides. acs.org

Synthetic Strategies for Novel Analogues and Derivatives

The synthesis of novel analogues of this compound can be achieved through various synthetic strategies, including the modification of the core structure and the introduction of diverse functional groups.

Oxidation Reactions of Analogous Methanone Derivatives

The ketone functional group in the methanone bridge is a potential site for oxidation reactions. A classic transformation for ketones is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents. organic-chemistry.orgwikipedia.orgnih.govchem-station.com The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the migration of either the quinolin-3-yl or the 4-chlorophenyl group is possible, leading to the formation of two potential ester products. The relative electron-donating ability of these groups would influence the outcome of the reaction. While no specific study on the Baeyer-Villiger oxidation of this particular compound was found, this reaction remains a viable strategy for generating novel ester analogues. researchgate.net

Coupling Reactions and Heterocycle Annulation for Structure Diversification

As mentioned previously, palladium-catalyzed cross-coupling reactions are a cornerstone for the diversification of the this compound scaffold. Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions on the chlorophenyl moiety, functionalization of the quinoline ring can also be envisioned.

Furthermore, the ketone functionality can serve as a starting point for the construction of new heterocyclic rings, a process known as heterocycle annulation. For instance, the ketone could be condensed with various binucleophiles to form new fused or appended heterocyclic systems. While specific examples starting from this compound are not available, the general principle of using ketones in cyclocondensation reactions is a well-established strategy in organic synthesis for generating molecular complexity.

Regioselectivity and Stereoselectivity in Derivatization Processes

Controlling the regioselectivity and stereoselectivity of derivatization reactions is crucial for the synthesis of specific, well-defined analogues.

Regioselectivity is a key consideration in the functionalization of both the quinoline and the chlorophenyl rings. On the quinoline ring, the substitution pattern of electrophilic and nucleophilic reactions is governed by the electronic properties of the ring system and the directing effects of existing substituents.

On the chlorophenyl ring, Directed ortho-Metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing group. organic-chemistry.orgwikipedia.orgharvard.edu While the chloro and methanone groups in this compound are not typical directing groups for DoM, the introduction of a suitable directing group onto the phenyl ring could enable selective ortho-functionalization.

Stereoselectivity becomes important when chiral centers are introduced into the molecule. A key transformation where stereoselectivity is paramount is the reduction of the ketone to a secondary alcohol. Asymmetric reduction of the prochiral ketone in this compound would lead to the formation of enantiomerically enriched (4-Chlorophenyl)(quinolin-3-yl)methanol derivatives. Various methods, including the use of chiral catalysts or biocatalysts, can be employed to achieve high enantioselectivity in such reductions. The asymmetric reduction of similar prochiral ketones, such as 4'-chloroacetophenone, has been successfully achieved with high enantiomeric excess using plant tissues as biocatalysts. nih.gov

Q & A

Basic Synthesis and Structural Confirmation

Q1. What synthetic routes are commonly employed to prepare (4-chlorophenyl)(quinolin-3-yl)methanone, and how is its structure confirmed? Methodological Answer:

- Synthesis: The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. A representative approach involves reacting quinoline-3-carboxylic acid derivatives with 4-chlorobenzoyl chloride under basic conditions (e.g., using NaH or KOH as a catalyst). Solvents like dichloromethane or THF are employed, with purification via column chromatography .

- Structural Confirmation:

- NMR Spectroscopy: H NMR shows characteristic aromatic protons: quinoline protons (δ 8.1–9.0 ppm) and 4-chlorophenyl protons (δ 7.2–7.8 ppm). The ketone carbonyl (C=O) appears at ~190 ppm in C NMR.

- IR Spectroscopy: Strong C=O stretch near 1680 cm and C-Cl stretch at 750–800 cm.

- Mass Spectrometry (MS): Molecular ion peak [M+H] at m/z 293.7 (calculated for CHClNO) .

Advanced Synthesis Optimization

Q2. How can reaction conditions be optimized to enhance the yield and purity of this compound? Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., AlCl, FeCl) for Friedel-Crafts acylation efficiency. For cross-coupling, optimize palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, while toluene or THF can reduce side reactions.

- Purification: Use gradient elution in column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures. Purity >95% is achievable, as confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Biological Activity and Target Identification

Q3. What biological targets or pathways are associated with this compound? Methodological Answer:

- Enzyme Inhibition: The compound’s quinoline moiety may inhibit kinases (e.g., EGFR or CDK2) via ATP-binding site competition. Assays: Fluorescence polarization (FP) or TR-FRET kinase activity kits .

- Receptor Binding: Molecular docking studies (using AutoDock Vina) suggest affinity for G-protein-coupled receptors (GPCRs) due to hydrophobic interactions with transmembrane domains. Validate via radioligand binding assays (e.g., H-labeled ligands) .

- Cytotoxicity Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. EC values <10 µM indicate therapeutic potential .

Crystallographic and Conformational Analysis

Q4. What crystallographic data are available for this compound, and how does its conformation influence reactivity? Methodological Answer:

- Crystal Structure: Although direct data are limited, related adducts (e.g., (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone) show dihedral angles of ~51.6° between aromatic rings, confirmed via X-ray diffraction (SHELX refinement) .

- Conformational Impact: The orthogonal orientation of the quinoline and 4-chlorophenyl groups reduces steric hindrance, favoring electrophilic substitution at the quinoline C4 position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict reactive sites .

Resolving Data Contradictions in Biological Studies

Q5. How should researchers address discrepancies in reported biological activities of this compound? Methodological Answer:

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. Use reference compounds (e.g., staurosporine for kinase inhibition) .

- Metabolic Stability: Test compound stability in liver microsomes (human/rat) to rule out false negatives from rapid degradation. LC-MS/MS quantifies parent compound depletion .

- Off-Target Profiling: Utilize proteome-wide affinity chromatography (e.g., CETSA) or CRISPR-Cas9 screens to identify unintended targets .

Spectroscopic and Computational Analysis

Q6. What advanced spectroscopic and computational methods elucidate the electronic properties of this compound? Methodological Answer:

- UV-Vis Spectroscopy: π→π* transitions (quinoline ring) appear at λ ~270 nm; n→π* (C=O) at ~310 nm. Solvatochromic shifts in DMSO vs. chloroform indicate polarity-dependent behavior .

- Computational Studies:

Stability and Degradation Pathways

Q7. Under what conditions does this compound degrade, and how is stability assessed? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.